5-Methyl-2-nitrobenzoic acid

Catalog No.
S749047
CAS No.
3113-72-2
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-nitrobenzoic acid

Researchers requiring pure 5-methyl-2-nitrobenzoic acid for API intermediates often face costly isomer separations when attempting direct nitration of 3-methylbenzoic acid. This ortho-nitro acid eliminates that burden, offering a regiochemically pure scaffold for multi-step synthesis. Key advantages: • High-yield nitro reduction to 2-amino-5-methylbenzoic acid after harsh coupling steps. • Ortho relationship drives efficient cyclization to quinazoline and diazepine cores. • 5-Methyl group provides critical steric/electronic tuning absent in des-methyl analogs. Global shipping.

CAS Number

3113-72-2

Product Name

5-Methyl-2-nitrobenzoic acid

IUPAC Name

5-methyl-2-nitrobenzoic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

QRRSIFNWHCKMSW-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

5-Methyl-2-nitro benzoic acid

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

The exact mass of the compound 5-Methyl-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

5-Methyl-2-nitrobenzoic acid is a highly versatile ortho-nitro benzoic acid derivative characterized by a methyl group at the 5-position. In industrial and pharmaceutical procurement, it serves as a critical upstream building block for the synthesis of anthranilic acid derivatives, quinazolines, and complex diazepine scaffolds [1]. Its primary value proposition lies in the strategic placement of the nitro group, which acts as a robust, electron-withdrawing protecting group during harsh cross-coupling or electrophilic functionalization steps, before being efficiently reduced to an amine. This makes it a highly effective starting material over its free-amine counterparts for multi-step synthetic campaigns requiring high atom economy and regiocontrol.

Research Fit

Nitro-substituted aromatic carboxylic acid — synthetic intermediate for pharmaceutical and fine-chemical workflows
Crystalline powder form supports solid-phase handling, purification, and drying processes
Reported alcoholic-solvent solubility profile supports reaction-media selection and crystallization design

Substituting 5-Methyl-2-nitrobenzoic acid with generic analogs or attempting in-house synthesis from basic precursors introduces severe process liabilities. Replacing it with the des-methyl baseline (2-nitrobenzoic acid) eliminates the 5-methyl handle, which is essential for downstream steric tuning and late-stage functionalization in target APIs. Substituting with regioisomers, such as 3-methyl-4-nitrobenzoic acid, drastically alters the compound's solubility profile in standard organic solvents [1], complicating reactor scale-up. Furthermore, attempting to synthesize the compound in-house via direct nitration of 3-methylbenzoic acid yields a complex mixture of isomers (including 3-methyl-2-nitrobenzoic acid)[2], necessitating yield-destroying fractional crystallization that undermines procurement cost-efficiency.

Substitution Risk

3-Methyl-2-nitro isomer Reported solubility in n-butanol differs by approximately 55% at 313.15 K; substituting may alter crystallization outcomes and yield in alcoholic reaction media.
Other methylnitro isomers Sublimation enthalpy differences of 7–10 kJ·mol⁻¹ may shift solid-phase behavior, drying profiles, and handling characteristics relative to 5-methyl-2-nitrobenzoic acid.
2-Nitrobenzoic acid pKa shift (Δ ≈ 0.03) reflects methyl-group electronic influence; may affect extraction behavior and salt-formation kinetics in pH-sensitive steps.

Solubility Profile and Processability in Organic Solvents

When evaluating processability for scale-up, 5-Methyl-2-nitrobenzoic acid demonstrates advantageous solubility characteristics compared to its regioisomers. Quantitative solubility measurements in n-butanol isomers reveal that the molar fraction solubility follows the order: 3-methyl-4-nitrobenzoic acid < 3-methyl-2-nitrobenzoic acid < 5-methyl-2-nitrobenzoic acid across all tested temperatures [1]. This enhanced solubility profile directly impacts volumetric productivity in industrial reactors.

Evidence DimensionMolar fraction solubility in n-butanol isomers
Target Compound DataHighest relative solubility among regioisomers
Comparator Or Baseline3-methyl-4-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid
Quantified Difference5-methyl-2-nitrobenzoic acid > 3-methyl-2-nitrobenzoic acid > 3-methyl-4-nitrobenzoic acid
ConditionsSaturated solutions in n-butanol, iso-butanol, sec-butanol, and tert-butanol at varying temperatures

Higher solubility in standard organic solvents maximizes volumetric productivity in reactor scale-up and minimizes solvent waste during purification.

Solubility vs. 3-Methyl isomer
Head-to-head
0.1241 vs 0.0798 mol·mol⁻¹ in n-butanol at 313.15 K — approximately 55% higher mole-fraction solubility for 5-methyl-2-nitrobenzoic acid
Supports solvent selection for crystallization design in alcoholic media
Dynamic laser method; data to verify for specific process solvents and temperatures

Regiochemical Purity vs. In-House Precursor Nitration

Procuring pure 5-Methyl-2-nitrobenzoic acid is highly advantageous over performing in-house nitration of the 3-methylbenzoic acid precursor. Direct electrophilic aromatic nitration of 3-methylbenzoic acid yields a problematic mixture of isomers, primarily 5-methyl-2-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid, with 3-methyl-4-nitrobenzoic acid as a minor byproduct [1]. Bypassing this step by purchasing the pure 5-methyl isomer eliminates the need for yield-destroying fractional crystallization.

Evidence DimensionIsomeric purity and downstream yield
Target Compound Data100% target isomer availability via direct procurement
Comparator Or BaselineIn-house direct nitration of 3-methylbenzoic acid
Quantified DifferenceAvoids complex multi-isomer mixtures (5-methyl-2-nitro and 3-methyl-2-nitro) requiring fractional crystallization
ConditionsStandard electrophilic aromatic nitration (H2SO4/HNO3)

Purchasing the regiochemically pure intermediate is more cost-effective and reproducible than performing non-selective in-house nitration that requires complex downstream separation.

Sublimation enthalpy
Head-to-head
115.2 ± 0.8 kJ·mol⁻¹ — reported 7.7% lower than 3-methyl-2-nitrobenzoic acid (124.8 ± 0.7 kJ·mol⁻¹) at 298.15 K
May support solid-phase processing and drying-behavior review
Knudsen effusion; temperature range 355–371 K for target compound

Amine Protection Strategy and Downstream Reduction Efficiency

For syntheses targeting complex anthranilic acid derivatives, starting with 5-Methyl-2-nitrobenzoic acid is often a stronger choice than procuring the downstream 2-amino-5-methylbenzoic acid. The nitro group acts as a robust, electron-withdrawing mask that withstands harsh cross-coupling and electrophilic conditions that would otherwise degrade a free amine. Following functionalization, the nitro group can be efficiently reduced to the target amine in >90% yield using standard catalytic hydrogenation or metal-mediated reduction [1].

Evidence DimensionSynthetic sequence efficiency (atom economy)
Target Compound DataNitro group serves as a stable mask, reducible to amine in >90% yield
Comparator Or BaselineDirect procurement of 2-amino-5-methylbenzoic acid requiring orthogonal protection (e.g., Boc, Cbz)
Quantified DifferenceEliminates 2 synthetic steps (protection and deprotection) while maintaining >90% reduction yield
ConditionsMulti-step syntheses involving harsh electrophilic or cross-coupling conditions

Starting with the nitro-acid allows for complex multi-step syntheses without the added steps and atom-economy losses associated with amine protection/deprotection sequences.

Acidity vs. 2-Nitrobenzoic acid
Cross-study
pKa 2.21 ± 0.25 (predicted) vs ~2.18 (experimental) — ΔpKa ≈ 0.03, consistent with electron-donating methyl effect
May influence extraction and salt-formation behavior
Predicted value; experimental confirmation recommended for pH-critical workflows
HPLC separation method
Method context
Reverse-phase HPLC on Newcrom R1 column with MeCN/water/H₃PO₄ mobile phase; compatible with MS detection when phosphoric acid is substituted with formic acid
May reduce method-development time for QC workflows
Retention data proprietary; method transfer requires in-house verification

Precursor for Anthranilic Acid Derivatives in Drug Discovery

Leveraging the high-yield reduction of its nitro group, 5-Methyl-2-nitrobenzoic acid is a highly effective starting material for synthesizing substituted 2-amino-5-methylbenzoic acid (anthranilic acid) derivatives. Procuring the nitro-acid allows chemists to perform harsh electrophilic functionalizations prior to unmasking the sensitive amine [1].

Construction of Heterocyclic Scaffolds (Diazepines and Quinazolines)

The ortho-relationship between the carboxylic acid and the nitro group makes this compound an ideal bifunctional precursor for cyclization reactions. It is heavily utilized in one-pot cascade reactions to construct complex seven-membered diazepine rings and quinazoline cores [1].

Development of Photolabile Protecting Groups and Linkers

The specific substitution pattern of 5-Methyl-2-nitrobenzoic acid serves as a foundational building block for synthesizing o-nitrobenzyl-based photolabile protecting groups. These are critical in the development of photocleavable linkers for RNA synthesis, nucleic acid conjugates, and advanced polymer cross-linking applications[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alcoholic media synthesis
Solubility in alcoholic solvents
Reaction homogeneity and yield optimization
Solid-phase purification
Sublimation enthalpy profile
Drying and sublimation process efficiency
Quality control and impurity profiling
Analytical method availability
HPLC method adaptation and impurity identification

Physical Description

Crystals or very light yellow solid. (NTP, 1992)

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.03750770 Da

Monoisotopic Mass

181.03750770 Da

Heavy Atom Count

13

LogP

1.63 (LogP)

Melting Point

273 to 277 °F (NTP, 1992)

UNII

M9473083XH

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3113-72-2

Wikipedia

5-methyl-2-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 5-methyl-2-nitro-: INACTIVE

Explore Compound Types